molecular formula C10H19N3 B11731706 N-butyl-1-propyl-1H-pyrazol-4-amine

N-butyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11731706
M. Wt: 181.28 g/mol
InChI Key: YFYNJBWNMZPNIW-UHFFFAOYSA-N
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Description

N-butyl-1-propyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-propyl-1H-pyrazol-4-amine with butyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-butyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-propyl-1H-pyrazol-4-amine: A precursor in the synthesis of N-butyl-1-propyl-1H-pyrazol-4-amine.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine:

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and propyl groups influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-butyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-3-5-6-11-10-8-12-13(9-10)7-4-2/h8-9,11H,3-7H2,1-2H3

InChI Key

YFYNJBWNMZPNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)CCC

Origin of Product

United States

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